3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method includes the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by methylation and hydroxymethylation steps.
Thiosemicarbazide Reaction: Thiosemicarbazide reacts with carbon disulfide in an alkaline medium to form 1,3,4-thiadiazole-2-thione.
Methylation: The thiadiazole-2-thione is then methylated using methyl iodide or dimethyl sulfate.
Hydroxymethylation: The final step involves the hydroxymethylation of the methylthio group using formaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.
Substitution: The hydroxymethyl and methylthio groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiadiazole derivatives.
Substitution Products: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics or antifungal agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may act as enzyme inhibitors or interact with specific biological targets, offering possibilities for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings that require sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s sulfur and nitrogen atoms play a crucial role in these interactions, often forming strong bonds with metal ions or other electrophilic centers.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)-1,3,4-thiadiazole-2(3H)-thione: Lacks the methylthio group, which may affect its reactivity and biological activity.
5-(Methylthio)-1,3,4-thiadiazole-2(3H)-thione: Lacks the hydroxymethyl group, potentially altering its solubility and chemical properties.
1,3,4-Thiadiazole-2(3H)-thione: The simplest form, without any substituents, offering a baseline for comparison.
Uniqueness
3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione is unique due to the presence of both hydroxymethyl and methylthio groups. These functional groups enhance its reactivity and allow for diverse chemical modifications, making it a versatile compound in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(hydroxymethyl)-5-methylsulfanyl-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS3/c1-9-3-5-6(2-7)4(8)10-3/h7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWMAVRBFRLQGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=S)S1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361322 |
Source
|
Record name | 3-(Hydroxymethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90567-39-8 |
Source
|
Record name | 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90567-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Hydroxymethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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